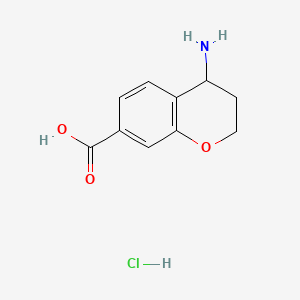
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonate esters: Formed through reactions with alcohols.
Aplicaciones Científicas De Investigación
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material science: Utilized in the preparation of functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Another derivative of 1,3,5-trimethyl-1H-pyrazole, used in different synthetic applications.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde functional group, used in organic synthesis.
Uniqueness
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of sulfonamide and sulfonate ester derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13ClN2O2S |
|---|---|
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
1-(1,3,5-trimethylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-5-8(6(2)11(4)10-5)7(3)14(9,12)13/h7H,1-4H3 |
Clave InChI |
ZMZRVZDMXRUXHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)




![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)






